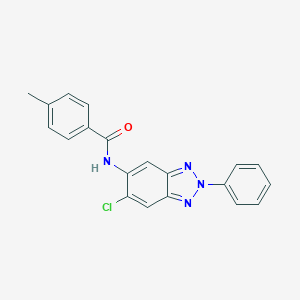![molecular formula C18H17ClN2O4S B251615 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid](/img/structure/B251615.png)
2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid, also known as CPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPBA is a synthetic molecule that belongs to the class of benzoic acid derivatives and has been synthesized using several methods.
作用机制
The mechanism of action of 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In bacteria, 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been demonstrated to inhibit the activity of enzymes involved in cell wall synthesis, leading to cell death. In fungi, 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been shown to inhibit the activity of enzymes involved in ergosterol biosynthesis, leading to membrane disruption and cell death.
Biochemical and Physiological Effects:
2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been shown to exhibit both biochemical and physiological effects. In cancer cells, 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been shown to induce apoptosis, a form of programmed cell death. 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has also been demonstrated to inhibit cell cycle progression, leading to cell cycle arrest. In bacteria, 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been shown to cause membrane damage and cell death. In fungi, 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been shown to inhibit spore germination and mycelial growth.
实验室实验的优点和局限性
2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has several advantages for lab experiments, including its synthetic accessibility, stability, and versatility. 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid can be synthesized using various methods and can be easily purified using standard techniques. 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid is also stable under normal laboratory conditions and can be used in a wide range of experiments. However, 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has some limitations, including its potential toxicity and limited solubility in water.
未来方向
2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has several potential future directions, including its use as a drug candidate for cancer and bacterial infections. 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid can also be investigated for its potential use as a fungicide in agriculture. In addition, 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid can be explored for its potential use in the development of organic electronic devices. Further research is needed to fully understand the mechanism of action of 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid and to optimize its properties for specific applications.
Conclusion:
In conclusion, 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields. 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid can be synthesized using several methods and has been extensively studied for its potential use as an anticancer agent, antibacterial agent, and fungicide. 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been shown to exhibit both biochemical and physiological effects and has several advantages for lab experiments. However, further research is needed to fully explore the potential of 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid and to optimize its properties for specific applications.
合成方法
2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been synthesized using several methods, including the reaction of 2-chloro-5-nitrobenzoic acid with 4-propoxybenzoyl isothiocyanate in the presence of a base, such as triethylamine. The reaction leads to the formation of 2-chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid, which can be purified using various techniques, such as recrystallization.
科学研究应用
2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has also been investigated for its potential use as an antibacterial agent. In agriculture, 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been examined for its ability to control plant diseases caused by fungi. In materials science, 2-Chloro-5-({[(4-propoxybenzoyl)amino]carbothioyl}amino)benzoic acid has been studied for its potential use in the development of organic electronic devices.
属性
分子式 |
C18H17ClN2O4S |
|---|---|
分子量 |
392.9 g/mol |
IUPAC 名称 |
2-chloro-5-[(4-propoxybenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C18H17ClN2O4S/c1-2-9-25-13-6-3-11(4-7-13)16(22)21-18(26)20-12-5-8-15(19)14(10-12)17(23)24/h3-8,10H,2,9H2,1H3,(H,23,24)(H2,20,21,22,26) |
InChI 键 |
AYETVAZPPAPIGW-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O |
规范 SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Methyl-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}butanamide](/img/structure/B251532.png)




![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B251541.png)
![3-chloro-4-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251543.png)
![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251544.png)
![N-[(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251545.png)
![3,4-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B251549.png)
![4-(benzyloxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B251550.png)
![N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B251551.png)
![N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide](/img/structure/B251556.png)
![2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251557.png)